4-(1,1-Difluoro-2-methoxyethyl)piperidine
Description
Chemical Identity: 4-(1,1-Difluoro-2-methoxyethyl)piperidine hydrochloride (1:1) is a piperidine derivative with the molecular formula C₈H₁₆ClF₂NO (average mass: 215.668 Da) . Its structure features a piperidine ring substituted at the 4-position with a 1,1-difluoro-2-methoxyethyl group. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C8H15F2NO |
|---|---|
Molecular Weight |
179.21 g/mol |
IUPAC Name |
4-(1,1-difluoro-2-methoxyethyl)piperidine |
InChI |
InChI=1S/C8H15F2NO/c1-12-6-8(9,10)7-2-4-11-5-3-7/h7,11H,2-6H2,1H3 |
InChI Key |
ALYNXVZZNDXCJF-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1CCNCC1)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent), which is effective for converting alcohols to alkyl fluorides . The reaction conditions often involve mild temperatures and the presence of a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of 4-(1,1-Difluoro-2-methoxyethyl)piperidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Difluoro-2-methoxyethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The difluoro and methoxyethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-(1,1-Difluoro-2-methoxyethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-(1,1-Difluoro-2-methoxyethyl)piperidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties. Below is a detailed comparison of 4-(1,1-Difluoro-2-methoxyethyl)piperidine with structurally or functionally related compounds.
Substituent Effects on Activity and Selectivity
Key Observations :
- Methoxyethyl vs. Methoxycarbonyl : The 2-methoxyethyl group may confer metabolic stability compared to remifentanil’s ester group, which is susceptible to hydrolysis .
- Piperidine vs. Morpholine : In trisubstituted pyrimidines, morpholine outperforms piperidine in EP2 receptor modulation, suggesting that ring oxygen atoms influence target engagement .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Insights :
- The hydrochloride salt of the target compound improves aqueous solubility, a critical factor for intravenous administration.
- Fluorine atoms in the difluoroethyl group may lower pKa, enhancing bioavailability in acidic environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
